molecular formula C22H24O3 B2645779 6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one CAS No. 314247-20-6

6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one

Cat. No.: B2645779
CAS No.: 314247-20-6
M. Wt: 336.431
InChI Key: GIHIUSNXNUEOOI-UHFFFAOYSA-N
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Description

6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C22H24O3. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Scientific Research Applications

6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Safety and Hazards

Sigma-Aldrich provides “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-3-phenyl-4H-chromen-4-one with hexyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-ol derivatives.

Mechanism of Action

The mechanism of action of 6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one is unique due to the presence of a hexyl group at the 6-position, which can influence its chemical properties and biological activities. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

6-hexyl-7-methoxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O3/c1-3-4-5-7-12-17-13-18-21(14-20(17)24-2)25-15-19(22(18)23)16-10-8-6-9-11-16/h6,8-11,13-15H,3-5,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHIUSNXNUEOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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